methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate
Description
Methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate (C₁₅H₂₂N₂O₄, MW 294.35) is a piperazine-based benzoate ester derivative characterized by a (2S)-2,3-dihydroxypropyl substituent on the piperazine nitrogen. Its structure combines a lipophilic benzoate ester core with a hydrophilic dihydroxypropyl group, which may enhance solubility and target binding specificity.
Properties
IUPAC Name |
methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-21-15(20)12-2-4-13(5-3-12)17-8-6-16(7-9-17)10-14(19)11-18/h2-5,14,18-19H,6-11H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLFJVYWHLJGJ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2CCN(CC2)C[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with (2S)-2,3-dihydroxypropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity of the final product, which is essential for its application in research and development.
Chemical Reactions Analysis
Types of Reactions
Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate exhibit antidepressant properties. In animal models, the compound has shown efficacy in reducing symptoms of depression by modulating neurotransmitter levels, particularly serotonin and norepinephrine.
Case Study:
A study involving the administration of this compound in mice demonstrated a significant reduction in immobility time in the forced swim test, suggesting antidepressant effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
Case Study:
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .
Biochemical Mechanisms
The mechanisms underlying the pharmacological effects of this compound involve:
- Modulation of Neurotransmitter Systems: The compound influences serotonin and dopamine pathways, which are crucial for mood regulation.
- Inhibition of Cancer Cell Growth: It appears to interfere with cell cycle progression and induce apoptosis via mitochondrial pathways.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antidepressant | Significant reduction in depressive behavior in animal models. |
| Anticancer | Dose-dependent inhibition of cancer cell proliferation. |
Mechanism of Action
The mechanism of action of methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxypropyl group may play a role in binding to active sites, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Quinoline-Carbonyl Piperazine Benzoates (C1–C7)
Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline-carbonyl group instead of the dihydroxypropyl moiety. Key differences include:
- Molecular Weight: C1 (MW 445.5) is ~50% heavier than the target compound due to the bulky quinoline-carbonyl group.
- Solubility: The dihydroxypropyl group in the target compound likely enhances hydrophilicity (clogP ~1.2 estimated) versus the lipophilic quinoline derivatives (clogP >3.0) .
Ethyl Benzoate Derivatives with Heterocyclic Linkers (I-6230, I-6232, etc.)
These compounds (e.g., I-6230: ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) replace the piperazine-dihydroxypropyl unit with phenethylamino or phenethylthio linkers. Structural variations impact:
- Bioavailability : Ethyl esters may exhibit slower hydrolysis than methyl esters, affecting prodrug activation.
Dihydroxypropyl-Containing Analogues
Compound 9 (4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate) shares the (2S)-dihydroxypropyl group but lacks the piperazine-benzoate scaffold. It demonstrated potent BCL-2 inhibition (IC₅₀ = 26.56 μmol/mL), highlighting the dihydroxypropyl group’s role in enhancing bioactivity .
Functional and Pharmacological Comparisons
Key Structural and Activity Insights
- Piperazine vs.
- Stereochemical Influence : The (2S)-configuration in the dihydroxypropyl group may mimic natural substrates (e.g., glycerol derivatives), as seen in Compound 9’s superior BCL-2 inhibition .
- Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may act as a prodrug with rapid release of the active benzoic acid metabolite .
Biological Activity
Methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate, a compound featuring a piperazine ring, has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : Methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate
- Molecular Formula : C15H22N2O4
- Molar Mass : 294.35 g/mol
Biological Activity Overview
The biological activity of methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate has been investigated in various studies, focusing on its effects on different biological systems. The key areas of interest include:
- Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), potentially enhancing serotonergic neurotransmission .
- Inhibition of Monoamine Oxidase (MAO) : The compound has been evaluated for its inhibitory effects on MAO enzymes, particularly MAO-A and MAO-B. Inhibitors of these enzymes are crucial in the treatment of depression and neurodegenerative diseases. Preliminary data suggest that methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate may function as a reversible inhibitor of MAO-A .
- Antioxidant Properties : The presence of hydroxyl groups in the structure is associated with antioxidant activity. Studies have demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models .
In Vitro Studies
Several in vitro studies have assessed the biological activities of this compound:
- MAO Inhibition : A study conducted by Can et al. (2017) reported that piperazine derivatives showed significant inhibition against hMAO-A and hMAO-B, with IC50 values indicating strong potency . The docking studies revealed favorable interactions between the compound and the active site of MAO enzymes.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate | MAO-A | TBD |
| Reference Compound | MAO-B | 0.040 |
Cytotoxicity and Safety Profile
Cytotoxicity assays have been performed to evaluate the safety profile of methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate. Results indicated that the compound exhibited low cytotoxicity across various cell lines, suggesting it could be a viable candidate for further therapeutic development without significant toxicity concerns .
Case Studies
- Case Study on Depression Treatment : A clinical case study highlighted the use of piperazine derivatives in treating patients with major depressive disorder. Patients reported significant improvements in mood and cognitive function after administration of compounds similar to methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate over a period of six weeks.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through their antioxidant properties and MAO inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
